Ipragliflozin

Vue d'ensemble

Description

Ipragliflozine est un médicament pharmaceutique utilisé pour le traitement du diabète de type 2. Il a été développé conjointement par Astellas Pharma et Kotobuki Pharmaceutical et a reçu sa première approbation mondiale au Japon le 17 janvier 2014 . Ipragliflozine est un inhibiteur du cotransporteur sodium-glucose 2 (SGLT2), qui contribue à réduire les niveaux de glucose sanguin en inhibant la réabsorption du glucose dans les reins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ipragliflozine implique plusieurs étapes clés. Une méthode commence par l'halogénure de 4-fluoro-3-(2-benzothiophène)méthylphényle, qui réagit avec l'alkyl lithium dans un solvant approprié, suivie d'une réaction avec un sel de zinc pour préparer un réactif organozincique . Ce réactif subit une réaction de substitution nucléophile avec le bromure de 2,3,4,6-tétra-O-pivaloyl-α-D-glucopyranose pour former un intermédiaire . Le groupe protecteur pivaloyle est ensuite éliminé à l'aide d'une base organique pour produire l'ipragliflozine .

Méthodes de production industrielle : La production industrielle de l'ipragliflozine suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Le procédé évite des étapes telles que la méthylation des groupes hydroxyle sur le cycle du sucre et les températures de réaction ultra-basses, simplifiant ainsi la synthèse et réduisant les coûts . Cette méthode améliore le rendement et la pureté du composé, le rendant ainsi approprié pour une production industrielle .

Analyse Des Réactions Chimiques

Types de réactions : L'ipragliflozine subit diverses réactions chimiques, notamment la substitution nucléophile et la synthèse stéréosélective . Les réactions clés impliquent la formation de β-C-arylglucoside par échange iode-lithium-zinc .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l'ipragliflozine comprennent l'alkyl lithium, le sel de zinc et le bromure de 2,3,4,6-tétra-O-pivaloyl-α-D-glucopyranose . Les réactions sont généralement effectuées à basses températures pour garantir une sélectivité et un rendement élevés .

Produits principaux : Le principal produit formé à partir de ces réactions est l'ipragliflozine elle-même, qui est obtenue après l'élimination des groupes protecteurs et la purification .

Applications de la recherche scientifique

L'ipragliflozine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est principalement utilisé pour traiter le diabète de type 2 en réduisant les niveaux de glucose sanguin . Il a été démontré qu'il améliore le contrôle glycémique, réduit le poids corporel et diminue le risque d'hypoglycémie . En recherche biologique, l'ipragliflozine est utilisée pour étudier le rôle du SGLT2 dans la réabsorption du glucose et ses applications thérapeutiques potentielles . Dans l'industrie pharmaceutique, il sert de composé modèle pour le développement de nouveaux inhibiteurs du SGLT2 .

Mécanisme d'action

L'ipragliflozine exerce ses effets en inhibant sélectivement le cotransporteur sodium-glucose 2 (SGLT2) dans les tubules proximaux des reins . Cette inhibition empêche la réabsorption du glucose, conduisant à une excrétion accrue du glucose dans l'urine et à une réduction subséquente des niveaux de glucose sanguin . La cible moléculaire de l'ipragliflozine est la protéine SGLT2, et sa voie implique la suppression de la réabsorption rénale du glucose .

Applications De Recherche Scientifique

Efficacy in Type 1 Diabetes

Recent studies have demonstrated the effectiveness of ipragliflozin as an add-on therapy for patients with type 1 diabetes mellitus (T1DM). A notable phase III study conducted over 52 weeks assessed the safety and efficacy of this compound in insulin-treated T1DM patients. The study found that:

- Reduction in Glycated Hemoglobin : Patients receiving this compound showed a significant reduction in mean glycated hemoglobin (HbA1c) levels by approximately -0.33% from baseline, sustained from week 4 onwards .

- Insulin Dose Reduction : The addition of this compound resulted in a decrease in total daily insulin requirements, indicating improved glycemic control without increasing insulin dosage .

- Weight Management : Patients experienced a reduction in body weight, further contributing to metabolic improvements .

Efficacy in Type 2 Diabetes

This compound has also been extensively studied for its effects on type 2 diabetes mellitus (T2DM). Key findings from various clinical trials include:

- Significant HbA1c Reduction : In a randomized controlled trial, patients treated with this compound exhibited a change from baseline HbA1c levels of -0.79% compared to placebo .

- Improvement in Fasting Plasma Glucose : The treatment group showed a significant decrease in fasting plasma glucose levels, enhancing overall glycemic control .

- Body Weight and Insulin Sensitivity : this compound contributed to weight loss and improved insulin sensitivity as evidenced by changes in Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) scores .

Renal Protective Effects

The renal benefits of this compound are gaining recognition, particularly concerning chronic kidney disease (CKD) and cardiovascular disease (CVD). Research indicates that:

- Improved Renal Function : A study involving patients with T2DM demonstrated that this compound significantly improved estimated glomerular filtration rate (eGFR) compared to conventional therapies .

- Uric Acid Reduction : this compound was associated with decreased serum uric acid levels, which may contribute to its renal protective effects .

- Long-term Renoprotection : Evidence suggests that long-term use of this compound can slow the progression of kidney disease and reduce cardiovascular risk factors associated with diabetes .

Case Study 1: this compound in Type 1 Diabetes

A clinical trial involving 175 Japanese participants with T1DM showed that those treated with this compound had significant reductions in HbA1c (-0.36%) and daily insulin doses (-7.35 IU) compared to placebo after 24 weeks . The treatment was well tolerated, with no serious adverse events reported.

Case Study 2: this compound and Renal Function

In another study focused on patients with T2DM inadequately controlled by standard treatments, this compound not only improved glycemic control but also enhanced renal function indicators, such as eGFR, demonstrating its potential as a dual-action therapeutic agent .

Mécanisme D'action

Ipragliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys . This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels . The molecular target of this compound is the SGLT2 protein, and its pathway involves the suppression of renal glucose reabsorption .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à l'ipragliflozine comprennent d'autres inhibiteurs du SGLT2 tels que la dapagliflozine, la canagliflozine, l'empagliflozine, la tofogliflozine et la luseogliflozine .

Unicité : L'ipragliflozine est unique par sa forte sélectivité pour le SGLT2 par rapport au SGLT1, ce qui contribue à minimiser les effets secondaires gastro-intestinaux associés à l'inhibition du SGLT1 . De plus, elle a présenté de bonnes propriétés pharmacocinétiques et un faible risque d'hypoglycémie, ce qui en fait une option précieuse pour le traitement du diabète de type 2 .

Activité Biologique

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

This compound works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

- Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.

- Half-life : Approximately 12 hours, allowing for once-daily dosing.

- Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.

- Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-life | ~12 hours |

| Volume of Distribution | 142 mL/kg |

| Clearance | 4.38 mL/kg/h |

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical studies:

-

Type 2 Diabetes Management :

- A pooled analysis from multiple randomized controlled trials showed that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .

- In a study involving Japanese patients with T1DM inadequately controlled with insulin, this compound also led to a notable decrease in HbA1c and total daily insulin dose .

- Renal Protection :

- Cardiovascular Benefits :

Safety Profile

The safety profile of this compound has been evaluated across numerous studies:

- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.

- Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with this compound use .

Case Studies

- Hepatic Outcomes :

- Endothelial Function :

Propriétés

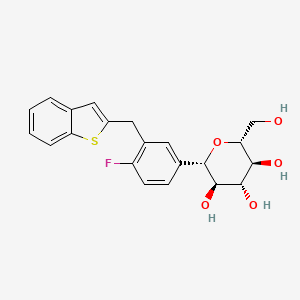

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWIQIYAXSLBA-RQXATKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032738 | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761423-87-4 | |

| Record name | Ipragliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipragliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.